molecular formula C32H22O3 B11960773 1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride CAS No. 6971-41-1

1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride

Cat. No.: B11960773
CAS No.: 6971-41-1
M. Wt: 454.5 g/mol
InChI Key: SDIBWMJFIDQLCK-UHFFFAOYSA-N
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Description

1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride is a heterocyclic organic compound with the molecular formula C32H22O3 and a molecular weight of 454.51528 g/mol . It is known for its unique structure, which includes four phenyl groups attached to a phthalic anhydride core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride can be synthesized through the reaction of cis-butenedioic anhydride with tetraphenylcyclopentadienone . The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process generally follows similar principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.

Scientific Research Applications

1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dihydro-3,4,5,6-tetraphenylphthalic anhydride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence biological processes and chemical reactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphthalic anhydride: A closely related compound with similar structural features.

    Tetraphenylcyclopentadienone: Another compound with multiple phenyl groups attached to a central core.

Uniqueness

1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride is unique due to its specific arrangement of phenyl groups and the presence of the phthalic anhydride core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

6971-41-1

Molecular Formula

C32H22O3

Molecular Weight

454.5 g/mol

IUPAC Name

4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C32H22O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20,29-30H

InChI Key

SDIBWMJFIDQLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3C2C(=O)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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